A Comprehensive Technical Guide to 1-Benzyloxy-2-fluoro-benzene for Advanced Research
A Comprehensive Technical Guide to 1-Benzyloxy-2-fluoro-benzene for Advanced Research
Abstract
This technical guide provides an in-depth overview of 1-Benzyloxy-2-fluoro-benzene, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and materials science. This document offers a detailed exploration of its chemical identifiers, physicochemical properties, synthesis and purification protocols, spectroscopic data, and key applications. Furthermore, it provides comprehensive safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.
Core Identifiers and Physicochemical Properties
1-Benzyloxy-2-fluoro-benzene, a substituted aromatic ether, is a valuable synthon due to the presence of a reactive fluorine atom and a protective benzyloxy group. These features allow for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 368-21-8 | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1][2] |
| Molecular Weight | 202.22 g/mol | [2] |
| IUPAC Name | 1-fluoro-2-(phenylmethoxy)benzene | [2] |
| Synonyms | 1-(Benzyloxy)-2-fluorobenzene, Benzyl 2-fluorophenyl ether | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-Benzyloxy-2-fluoro-benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the desired ether.[3][4][5]
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Fluorophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add a suitable solvent, such as acetone or DMF, to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide ion.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-Benzyloxy-2-fluoro-benzene.
Caption: Generalized workflow for the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Spectroscopic Characterization
While experimental spectra for 1-Benzyloxy-2-fluoro-benzene are not widely available in public databases, predicted data and data from structurally similar compounds provide a reliable reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the fluorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant.[6][7]
Mass Spectrometry (MS)
The mass spectrum of 1-Benzyloxy-2-fluoro-benzene is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~202.22 g/mol ).[2] Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to characteristic fragment ions.[8]
Applications in Drug Discovery and Organic Synthesis
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9] 1-Benzyloxy-2-fluoro-benzene serves as a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as therapeutic agents.[10]
The reactivity of the carbon-bromine bond in analogous compounds suggests that 1-Benzyloxy-2-fluoro-benzene can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[11][12] This makes it a versatile building block for the synthesis of complex biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals.
Caption: Potential cross-coupling reactions of 1-Benzyloxy-2-fluoro-benzene.
Safety, Handling, and Disposal
As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Benzyloxy-2-fluoro-benzene.
Hazard Identification
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.[13][14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]
-
Wash hands thoroughly after handling.[15]
-
Store in a tightly closed container in a dry and cool place.[14][16][17]
Disposal
1-Benzyloxy-2-fluoro-benzene is a halogenated organic compound and should be disposed of as hazardous waste.[18][19][20] Do not dispose of it down the drain.[14] Collect in a designated, properly labeled container for halogenated organic waste for subsequent incineration by a licensed waste disposal company.[18][19][21]
Conclusion
1-Benzyloxy-2-fluoro-benzene is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzyloxy protecting group and a reactive fluorine atom provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and safe handling to facilitate its effective use in advanced research and development.
References
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GBL Gül Biyoloji Laboratuvarı. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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